4-Iodo-2,2-dimethyl-tetrahydro-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2,2-dimethyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPMPYIKWARWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-2,2-dimethyl-tetrahydro-pyran chemical properties

An In-Depth Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydro-pyran: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a significant heterocyclic intermediate, valued for its unique structural features and predictable reactivity. The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance physicochemical properties.[1][2] The THP ring can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability, thereby optimizing the overall pharmacokinetic profile of a molecule.[1][2]

The presence of an iodine atom on the THP scaffold of this compound further enhances its utility, providing a reactive handle for a multitude of chemical transformations.[3] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic pathways, chemical reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical and Structural Properties

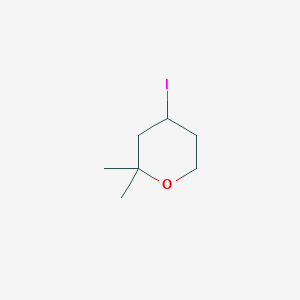

The foundational characteristics of a chemical compound dictate its behavior and potential applications. This compound is a colorless liquid under standard conditions, a property that influences its handling and reaction setup.[4] Its structure, featuring a saturated six-membered ether ring with gem-dimethyl substitution and an iodine atom, is key to its utility.[3]

Caption: Chemical Structure of 4-Iodo-2,2-dimethyl-tetrahydropyran.

The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 882687-80-1 | [3][5][6][7] |

| Molecular Formula | C₇H₁₃IO | [3][5][7] |

| Molecular Weight | 240.08 g/mol | [3][6][7] |

| IUPAC Name | 4-iodo-2,2-dimethyloxane | [3][7] |

| Predicted Boiling Point | 220.6 ± 33.0 °C | [6][8] |

| Predicted Density | 1.56 ± 0.1 g/cm³ | [4][8] |

| Physical Form | Liquid | [4][5] |

| XLogP3-AA | 2.2 | [7] |

| Storage | 2-8 °C, protect from light | [6][8] |

Solubility Profile: This compound exhibits limited solubility in highly polar protic solvents like water, a consequence of its increased hydrophobic character from the iodine atom and methyl groups.[3] It is more soluble in polar aprotic solvents, which are the most suitable media for reactions involving this substrate.[3]

Synthesis and Manufacturing

The synthesis of this compound is crucial for its availability as a research chemical and building block. While specific, detailed protocols for this exact molecule are proprietary, its synthesis can be understood through general and well-established organic chemistry principles, typically involving the halogenation of a suitable alcohol precursor.

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol: Iodination of a Secondary Alcohol

The following protocol is a representative example based on an Appel reaction, a standard method for converting alcohols to alkyl iodides. It serves as a validated, self-consistent procedure for researchers aiming to perform similar transformations.

Objective: To convert a secondary alcohol on a tetrahydropyran ring to the corresponding iodide.

Materials:

-

2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: To the flask, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Dissolve these solids in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of iodine.

-

Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Stir for 15-20 minutes at 0 °C.

-

Substrate Addition: Prepare a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ until the dark color disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water, followed by brine. Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the carbon-iodine bond. Iodine is an excellent leaving group, making the C-4 position highly susceptible to nucleophilic attack. This enhanced electrophilic character is the cornerstone of its utility in building molecular complexity.[3]

Key Chemical Transformations:

-

Nucleophilic Substitution: The iodine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides, providing straightforward access to a diverse library of functionalized tetrahydropyrans.[3]

-

Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira (with terminal alkynes), Suzuki (with boronic acids), and Heck couplings, enabling the formation of new carbon-carbon bonds.[3]

-

Radical Reactions: The C-I bond can undergo homolytic cleavage to generate carbon-centered radicals, which can participate in various cyclization and addition reactions.[3]

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial precursor and building block in the synthesis of biologically active molecules.[4][9][10]

-

Bioisosteric Replacement: The tetrahydropyran ring is a well-regarded bioisostere for moieties like cyclohexane or piperidine.[3] Its inclusion can enhance solubility and metabolic stability, critical parameters in drug design.[1][2] Researchers can use this iodinated version to introduce the THP core into a target molecule and then further elaborate the structure.

-

Scaffold for Drug Candidates: The ability to easily functionalize the 4-position allows for the rapid generation of compound libraries for high-throughput screening. While research into the specific biological activity of this compound is limited, structurally similar tetrahydropyran derivatives have shown potential as antimicrobial and anticancer agents.[3]

-

Intermediate in Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the THP motif can also confer desirable properties.[4]

Caption: Role of the title compound in a typical drug discovery workflow.

Spectroscopic Characterization

Definitive spectroscopic data for this compound should be obtained from the supplier's Certificate of Analysis.[11] However, based on its structure, the following characteristic signals can be expected:

-

¹H NMR: A downfield multiplet corresponding to the proton on the carbon bearing the iodine (C4-H) due to the deshielding effect of the iodine atom. Singlets for the two diastereotopic methyl groups at the C-2 position.

-

¹³C NMR: A signal at a relatively low field for the carbon atom attached to iodine (C-4). Signals for the two methyl carbons and the other ring carbons.

-

Mass Spectrometry (MS): A clear molecular ion peak (M⁺) at m/z 240. The presence of iodine (¹²⁷I) would result in a simple isotopic pattern.

-

Infrared (IR) Spectroscopy: Characteristic C-O-C stretching frequencies for the ether linkage and C-H stretching for the aliphatic portions.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It should only be handled by trained personnel familiar with its properties.

GHS Hazard Classification: [7]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Cat. 1) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

Safe Handling and Emergency Protocol

1. Engineering Controls & Personal Protective Equipment (PPE):

-

Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Wear appropriate PPE: a lab coat, chemical-resistant gloves (inspect before use), and splash-proof safety goggles or a face shield.[12]

2. Handling and Storage:

-

Avoid contact with skin and eyes.[12]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[6][8]

-

Protect from light.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

3. First Aid Measures: [12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.

4. Spill & Disposal Procedures:

-

In case of a spill, evacuate the area. Remove all sources of ignition.[12]

-

Contain the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[13]

-

Disposal must be conducted by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, centered on the strategic placement of an iodine atom on a stable tetrahydropyran core, provides chemists with a reliable tool for constructing complex molecules. The THP scaffold itself offers significant advantages for improving the pharmacokinetic properties of drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Protheragen. This compound. [Link]

-

RuiyiPharm. This compound. [Link]

-

PubChem. This compound | C7H13IO | CID 86235482. [Link]

-

LIDE PHARMACEUTICALS LTD. Tetrahydro-4-iodo-2,2-dimethyl-2H-pyran CAS NO.882687-80-1. [Link]

-

PubChem. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 882687-80-1 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. This compound | C7H13IO | CID 86235482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 882687-80-1 [chemicalbook.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. Tetrahydro-4-iodo-2,2-dimethyl-2H-pyran, CasNo.882687-80-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 11. 882687-80-1|4-Iodo-2,2-dimethyltetrahydro-2H-pyran|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Iodo-2,2-dimethyl-tetrahydro-pyran, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, including mechanistic insights, comparative analysis, and actionable experimental protocols. The guide emphasizes scientifically sound and reproducible methodologies, supported by authoritative literature, to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The tetrahydropyran (THP) moiety is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[1] Its conformational stability and ability to participate in hydrogen bonding interactions make it a desirable feature in drug design. The introduction of an iodine atom at the 4-position of a 2,2-dimethyl-substituted tetrahydropyran ring, yielding this compound (CAS 882687-80-1), offers a versatile handle for further chemical transformations.[2][3] The carbon-iodine bond can be readily functionalized through various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) or nucleophilic substitutions, allowing for the construction of diverse and complex molecular architectures.[2] This makes the target molecule a key intermediate in the synthesis of novel therapeutic agents and other functional organic materials.[4]

This guide will explore three primary synthetic strategies for the preparation of this compound, providing a critical evaluation of each approach to aid in the selection of the most suitable pathway for a given research objective.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a few convergent synthetic strategies. The most direct approach involves the iodination of the corresponding secondary alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol. This precursor alcohol, in turn, can be synthesized through various methods, primarily involving the formation of the tetrahydropyran ring.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst, which activates it towards nucleophilic attack by the alkene of the homoallylic alcohol. This forms an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization to form the six-membered tetrahydropyran ring. [5]Subsequent trapping of the resulting cation by water furnishes the desired alcohol.

Experimental Protocol: Prins Reaction

-

To a stirred solution of 3-methyl-3-buten-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a solvent-free system, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 5-10 mol%) or a Lewis acid (e.g., InCl₃). [6]2. Add acetone (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,2-dimethyl-tetrahydro-pyran-4-ol.

Step 2: Iodination of 2,2-dimethyl-tetrahydro-pyran-4-ol via Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of secondary alcohols to alkyl iodides with inversion of configuration. [7][8]This reaction utilizes triphenylphosphine and an iodine source.

Mechanism: The reaction proceeds through the formation of a phosphonium salt from triphenylphosphine and iodine. The alcohol then attacks the phosphonium species, forming an alkoxyphosphonium iodide intermediate. A subsequent Sₙ2 displacement by the iodide ion on the carbon bearing the oxygen results in the formation of the alkyl iodide and triphenylphosphine oxide. [9] Experimental Protocol: Appel Reaction

-

To a solution of triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially. [8]2. After stirring for 10 minutes, add a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the phases and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

| Reaction | Reactants | Reagents | Typical Yield | Reference |

| Prins Reaction | 3-Methyl-3-buten-1-ol, Acetone | p-TsOH or InCl₃ | 60-80% | [10][6] |

| Appel Reaction | 2,2-dimethyl-tetrahydro-pyran-4-ol | PPh₃, I₂, Imidazole | 70-90% | [8][9] |

Pathway 2: Synthesis via a Ketone Intermediate

An alternative route to the precursor alcohol involves the synthesis of 2,2-dimethyl-tetrahydropyran-4-one, followed by its reduction.

Step 1: Synthesis of 2,2-dimethyl-tetrahydropyran-4-one

This ketone can be synthesized via a Kucherov reaction of 2-methyl-5-hexen-3-yn-2-ol in the presence of an acid and a mercury salt. [11] Experimental Protocol: Ketone Synthesis

-

In a reactor, add an aqueous solution of sulfuric acid (e.g., 5-15%).

-

Add mercury(II) sulfate as a catalyst.

-

Slowly add 2-methyl-5-hexen-3-yn-2-ol and heat the mixture (e.g., to 95 °C) for several hours. [11]4. After cooling, neutralize the reaction mixture with a base (e.g., potassium hydroxide).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic phase, dry it over anhydrous sodium sulfate, and purify by distillation under reduced pressure to obtain 2,2-dimethyl-tetrahydropyran-4-one.

Step 2: Reduction of 2,2-dimethyl-tetrahydropyran-4-one

The ketone is then reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). [12][13]

Experimental Protocol: Ketone Reduction

-

Dissolve 2,2-dimethyl-tetrahydropyran-4-one (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its completion by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate to yield 2,2-dimethyl-tetrahydro-pyran-4-ol, which can often be used in the next step without further purification. [12]

Step 3: Iodination

The resulting alcohol is then subjected to iodination using the Appel reaction as described in Pathway 1.

| Reaction | Reactants | Reagents | Typical Yield | Reference |

| Ketone Synthesis | 2-Methyl-5-hexen-3-yn-2-ol | H₂SO₄, HgSO₄ | ~85% | [11] |

| Ketone Reduction | 2,2-dimethyl-tetrahydropyran-4-one | NaBH₄ | >90% | [12][13] |

| Appel Reaction | 2,2-dimethyl-tetrahydro-pyran-4-ol | PPh₃, I₂, Imidazole | 70-90% | [8][9] |

Pathway 3: Intramolecular Iodoetherification

A more direct route to the target molecule is through an intramolecular iodoetherification of a suitable homoallylic alcohol. This reaction allows for the simultaneous formation of the tetrahydropyran ring and the introduction of the iodine atom.

Mechanism: In this reaction, molecular iodine acts as an electrophile, reacting with the alkene to form a cyclic iodonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the tetrahydropyran ring. The regioselectivity of the ring closure is governed by Baldwin's rules, with the 6-endo-trig cyclization being a favorable pathway in this case.

Experimental Protocol: Intramolecular Iodoetherification

-

Dissolve the homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol, 1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

-

Add a base, such as sodium bicarbonate, to neutralize the HI generated during the reaction.

-

Add a solution of iodine (1.1-1.5 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

| Reaction | Reactants | Reagents | Typical Yield | Reference |

| Iodoetherification | 3-Methyl-3-buten-1-ol | I₂, NaHCO₃ | Moderate to Good | [2] |

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Considerations |

| 1: Prins/Appel | Convergent, well-established reactions, good overall yield. | Two-step process, requires purification of the intermediate alcohol. | The Prins reaction can sometimes lead to side products, requiring careful optimization of reaction conditions. |

| 2: Ketone Route | Utilizes a different starting material, potentially offering an alternative when the homoallylic alcohol is not readily available. High yield for the reduction step. | Multi-step synthesis, involves the use of a toxic mercury catalyst in the ketone formation step. | The handling of mercury salts requires special safety precautions. |

| 3: Iodoetherification | Atom-economical, one-pot synthesis from the homoallylic alcohol. | May result in lower yields compared to the multi-step routes, potential for side reactions. | The stereochemical outcome of the cyclization should be considered. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for multi-step procedures. The two-step sequence involving a Prins reaction followed by an Appel reaction offers a robust and high-yielding approach. The synthesis via a ketone intermediate provides a viable alternative, although the use of a mercury catalyst is a significant drawback. The direct intramolecular iodoetherification is an elegant and atom-economical route, which may be advantageous for its simplicity. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to successfully synthesize this valuable building block for their research and development activities.

References

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

-

Appel reaction. Wikipedia. [Link]

-

Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). National Institutes of Health. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

-

Iodine-Catalyzed Prins Cyclization of Homoallylic alcohols. Blucher Proceedings. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

The Prins reaction is the Br0nsted 1 or Lewis acid 1 catalyzed addition of aldehydes or ketones to olefins. The reaction of. Thieme. [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Preparation of tetrahydropyrans from aromatic homoallylic alcohols,... ResearchGate. [Link]

-

4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. PubChem. [Link]

-

Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 4-Iodo-2,2-dimethyl-tetrahydropyran: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Iodo-2,2-dimethyl-tetrahydropyran. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The interpretation of this data is crucial for the structural elucidation and quality control of this compound, which serves as a valuable building block in organic synthesis.[1][2]

Introduction

4-Iodo-2,2-dimethyl-tetrahydropyran is a substituted cyclic ether with the molecular formula C₇H₁₃IO.[1][2][3][4][5] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl group at the 2-position and an iodine atom at the 4-position, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] The presence of the iodine atom offers a reactive site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions.[2] Accurate characterization of this compound is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodo-2,2-dimethyl-tetrahydropyran, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (a sharp singlet) is set to 0 ppm, providing a reference for all other chemical shifts.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran is predicted to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and iodine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.2 - 4.5 | m | 1H | H-4 |

| b | ~3.5 - 3.8 | m | 2H | H-6 |

| c | ~1.8 - 2.1 | m | 2H | H-3 or H-5 |

| d | ~1.5 - 1.8 | m | 2H | H-5 or H-3 |

| e | ~1.25 | s | 6H | 2 x CH₃ |

Interpretation:

-

H-4 Proton (a): This proton is directly attached to the carbon bearing the iodine atom. The electronegativity of iodine will deshield this proton, causing it to appear at a downfield chemical shift. The multiplicity will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5.

-

H-6 Protons (b): These protons are adjacent to the oxygen atom, which is highly electronegative. This will cause a significant downfield shift. They will likely appear as a multiplet due to coupling with the protons at C-5.

-

H-3 and H-5 Protons (c, d): These methylene protons will have chemical shifts that are influenced by their proximity to the iodine and oxygen atoms. They will appear as complex multiplets due to coupling with each other and with the protons at C-4 and C-6. 2D NMR techniques like COSY would be instrumental in definitively assigning these protons.

-

Methyl Protons (e): The two methyl groups at the C-2 position are equivalent and will appear as a sharp singlet, integrating to six protons. This is a characteristic signal for a gem-dimethyl group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~75 - 80 | C-2 |

| 2 | ~40 - 45 | C-3 |

| 3 | ~30 - 35 | C-4 |

| 4 | ~40 - 45 | C-5 |

| 5 | ~60 - 65 | C-6 |

| 6 | ~25 - 30 | 2 x CH₃ |

Interpretation:

-

C-2 (1): This quaternary carbon is bonded to the oxygen atom and two methyl groups. Its chemical shift will be downfield due to the influence of the oxygen.

-

C-4 (3): This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for this carbon compared to a carbon bonded to a less electronegative halogen.

-

C-6 (5): This carbon is adjacent to the oxygen atom and will be deshielded, resulting in a downfield chemical shift.

-

C-3 and C-5 (2, 4): These methylene carbons will have similar chemical shifts.

-

Methyl Carbons (6): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition.

Predicted IR Data and Interpretation

The IR spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran will be dominated by absorptions corresponding to C-H, C-O, and C-I bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2950 - 2850 | Strong | C-H (sp³) stretching |

| 1470 - 1450 | Medium | C-H bending |

| 1100 - 1000 | Strong | C-O-C stretching |

| 600 - 500 | Medium-Weak | C-I stretching |

Interpretation:

-

C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C-O-C Stretching: A strong, prominent band in the 1100-1000 cm⁻¹ region is indicative of the C-O-C ether linkage within the tetrahydropyran ring. This is often one of the most intense peaks in the spectrum of an ether.

-

C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. This absorption may be weak and could be obscured by other vibrations in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Predicted MS Data and Interpretation

The mass spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 240.08 g/mol [1][2][3][5]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 240, corresponding to the intact molecule, should be observed. The intensity of this peak may be low due to the lability of the C-I bond.

-

Loss of Iodine: A prominent peak at m/z = 113 (M - 127) resulting from the cleavage of the C-I bond. This is often a major fragmentation pathway for iodoalkanes.

-

Loss of a Methyl Group: A peak at m/z = 225 (M - 15) due to the loss of a CH₃ group from the gem-dimethyl position.

-

Other Fragments: Other fragment ions may be observed due to the cleavage of the tetrahydropyran ring.

Conclusion

References

-

Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones | Request PDF - ResearchGate. Available at: [Link]

-

4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482 - PubChem. Available at: [Link]

Sources

Crystal structure of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic drug candidates.[1] Its saturated heterocyclic structure offers a conformationally restrained, low-entropy alternative to acyclic ethers and a more polar bioisostere for cyclohexane, capable of engaging in hydrogen bonding interactions.[2] These properties make the THP moiety a valuable tool for modulating the pharmacokinetic profiles of drug molecules.[2] The subject of this guide, this compound, is a derivative of particular interest due to the presence of an iodine atom, which not only influences its physicochemical properties but also serves as a versatile synthetic handle for further molecular elaboration through reactions such as cross-coupling and nucleophilic substitution.[2]

While the synthesis and potential applications of this compound are noted in the chemical literature, a definitive single-crystal X-ray diffraction study, which would provide unequivocal proof of its three-dimensional structure, is not publicly available as of this writing. Such a study would be invaluable for understanding the precise conformational preferences of the substituted THP ring and the nature of any intermolecular interactions, which are critical for rational drug design and development.

This guide, therefore, serves a dual purpose. Firstly, it consolidates the available information on the synthesis and properties of this compound. Secondly, it provides a comprehensive, field-proven, and self-validating protocol for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This document is intended to be a practical resource for researchers seeking to work with this compound and to elucidate its precise molecular architecture.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for its handling, purification, and the design of crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃IO | [3][4] |

| Molecular Weight | 240.08 g/mol | [3][5] |

| CAS Number | 882687-80-1 | [4][5] |

| Appearance | Liquid | [6] |

| Predicted Boiling Point | 220.6 ± 33.0 °C | [5] |

| Predicted Solubility | Slightly soluble in water (3.8 g/L at 25°C) | [4] |

| Predicted logP | 2.2 | [3] |

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals. The following sections provide a plausible synthetic route and a detailed protocol for crystallization.

Synthesis of this compound

While several synthetic strategies could be envisioned, a common approach to such structures involves the iodination of a suitable alcohol precursor. The following is a hypothetical, yet experimentally grounded, protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis via Appel Reaction

-

Precursor Synthesis: Synthesize the precursor alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol, via a Prins-type cyclization or by reduction of the corresponding ketone.

-

Appel Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-tetrahydro-pyran-4-ol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Iodination: Add iodine (1.5 equivalents) portion-wise to the cooled solution. The reaction mixture will typically turn from a clear or pale yellow to a dark brown color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color should dissipate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in structure determination.[7] For a small, non-polar molecule like this compound, which is a liquid at room temperature, crystallization will likely require sub-ambient temperatures.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of organic solvents in which the compound is soluble, such as hexane, pentane, diethyl ether, and mixtures thereof. The ideal solvent system will be one in which the compound is sparingly soluble at low temperatures.

-

Slow Evaporation at Low Temperature:

-

Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., pentane) in a small vial.

-

Loosely cap the vial to allow for slow evaporation.

-

Place the vial in a controlled temperature environment, such as a refrigerator (4 °C) or a freezer (-20 °C), and leave it undisturbed.

-

Monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion:

-

In a small, open vial, dissolve the compound in a small amount of a relatively low-boiling-point solvent (e.g., diethyl ether).

-

Place this vial inside a larger, sealed jar containing a small amount of a higher-boiling-point anti-solvent in which the compound is poorly soluble (e.g., hexane).

-

The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Proposed Methodology for Crystal Structure Determination

Once suitable single crystals are obtained, the following workflow can be employed for the definitive determination of the molecular structure using single-crystal X-ray diffraction.[8][9]

Caption: Workflow for the determination of the crystal structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.[7]

-

Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a modern detector.[10]

-

Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and lattice parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles, measuring the intensities and positions of the diffracted X-ray reflections.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[9]

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

-

Validation and Analysis:

-

Validate the final structural model using crystallographic software to check for consistency and errors. Key metrics include the R-factor, goodness-of-fit, and the residual electron density map.

-

Analyze the final structure to determine precise bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonds or halogen bonds.

-

Anticipated Structural Insights and Applications

A successful crystal structure determination of this compound would provide a wealth of information critical for its application in drug discovery and organic synthesis.

-

Conformational Analysis: The precise chair or twist-boat conformation of the tetrahydropyran ring would be unequivocally determined. The orientation of the iodo and dimethyl substituents (axial vs. equatorial) would be established, providing insight into the steric and electronic effects governing its conformational preference.

-

Intermolecular Interactions: The presence of the iodine atom opens the possibility of halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering and molecular recognition. The crystal packing would reveal how these molecules interact with each other in the solid state.

-

Stereochemistry: For chiral derivatives, the absolute configuration could be determined, which is a critical piece of information for any pharmaceutical application.

-

Rational Drug Design: With a precise 3D structure in hand, researchers can use computational modeling to dock this fragment into the active sites of target proteins, guiding the design of more complex and potent drug candidates.

Conclusion

This compound is a valuable building block for organic synthesis and medicinal chemistry. While its crystal structure has not yet been reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The detailed protocols and workflows presented herein are based on established and authoritative methodologies, providing a clear path for researchers to obtain a definitive three-dimensional structure of this compound. The resulting structural information will undoubtedly facilitate a deeper understanding of its chemical behavior and accelerate its application in the development of novel therapeutics.

References

-

García-Castro, M., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry, 83(15), 8297-8313. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, spectral characterization, single crystal X-ray diffraction, and antimicrobial properties of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

Protheragen. This compound. Retrieved from [Link]

-

ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

-

Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583–3589. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

NIST. Tetrahydropyran. Retrieved from [Link]

-

Crystallography Open Database. Search results. Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 882687-80-1 [smolecule.com]

- 3. This compound | C7H13IO | CID 86235482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. mkuniversity.ac.in [mkuniversity.ac.in]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

A Comprehensive Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydropyran (CAS: 882687-80-1): Properties, Synthesis, and Applications in Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 4-Iodo-2,2-dimethyl-tetrahydropyran, a valuable heterocyclic building block. The focus is on its chemical properties, logical synthesis strategies, and its strategic application in modern therapeutic design, moving beyond a simple recitation of data to explain the causal relationships that drive its utility in the field.

Section 1: Core Identifiers and Physicochemical Properties

4-Iodo-2,2-dimethyl-tetrahydropyran is a substituted cyclic ether. The presence of a gem-dimethyl group at the 2-position sterically influences the conformation of the tetrahydropyran (THP) ring, while the iodo-substituent at the 4-position serves as a key reactive handle for synthetic diversification.

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

bgcolor="#F1F3F4";

// Atom nodes

O [label="O", pos="0,1!", fontcolor="#202124"];

C1 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"];

C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

C3 [label="C", pos="1.37,-1.8!", fontcolor="#202124"];

C4 [label="C", pos="0,-2.5!", fontcolor="#202124"];

C5 [label="C", pos="-1.37,-1.8!", fontcolor="#202124"];

Me1 [label="CH₃", pos="-1.5,1.5!", fontcolor="#202124"];

Me2 [label="CH₃", pos="1.5,1.5!", fontcolor="#202124"];

I [label="I", pos="0,-3.8!", fontcolor="#EA4335", fontsize=16];

// Ring bonds

O -- C1;

O -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C1;

// Substituent bonds

C1 -- Me1;

C1 -- Me2;

C4 -- I;

}

Caption: Bioisosteric relationship between cyclohexane and tetrahydropyran.

Section 3: Synthesis and Reactivity

While numerous methods exist for synthesizing tetrahydropyrans, a practical and reliable route to 4-Iodo-2,2-dimethyl-tetrahydropyran involves the iodination of its corresponding alcohol precursor, 2,2-dimethyl-tetrahydropyran-4-ol. This precursor can be synthesized from the commercially available 2,2-dimethyltetrahydropyran-4-one.[1]

Experimental Protocol: Proposed Synthesis Workflow

This protocol is a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, NMR, Mass Spectrometry) before proceeding to the next, ensuring high purity of the final product.

Step 1: Reduction of 2,2-Dimethyltetrahydropyran-4-one

-

Rationale: A standard ketone reduction using a mild reducing agent like sodium borohydride (NaBH₄) is effective and selective. It is chosen for its operational simplicity and high yield in converting the ketone to the secondary alcohol.

-

Methodology:

-

Dissolve 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding acetone, followed by water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,2-dimethyl-tetrahydropyran-4-ol.

Step 2: Iodination of 2,2-Dimethyl-tetrahydropyran-4-ol (Appel Reaction)

-

Rationale: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl iodides with inversion of stereochemistry. It uses common, readily available reagents.

-

Methodology:

-

To a solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in dichloromethane (DCM) at 0 °C, add iodine (I₂, 1.5 eq) portion-wise.

-

Stir the resulting slurry for 15 minutes, then add a solution of 2,2-dimethyl-tetrahydropyran-4-ol (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-Iodo-2,2-dimethyl-tetrahydropyran.

Key Chemical Reactivity

The primary site of reactivity is the carbon-iodine bond. The iodide is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution and cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block.

Caption: Key reaction pathways for synthetic diversification.

Section 4: Applications in Drug Discovery and Organic Synthesis

The true value of 4-Iodo-2,2-dimethyl-tetrahydropyran lies in its role as a versatile synthetic intermediate.[2][3]

-

Scaffold Decoration: In drug discovery, generating a library of analogues around a hit compound is crucial for establishing Structure-Activity Relationships (SAR). The predictable reactivity of the iodo-substituent allows for the rapid introduction of a wide array of functional groups (amines, azides, alkynes, aryl groups, etc.) at the 4-position of the THP ring.

-

Fragment-Based Drug Discovery (FBDD): The substituted THP core can serve as a fragment for screening against biological targets. The iodo-group provides a reliable vector for fragment evolution and linking once a binding mode has been identified.

-

Precursor for Complex Molecules: Beyond pharmaceuticals, this compound is a building block for more complex organic molecules and could be investigated for applications in materials science.[2] The THP motif is prevalent in many marine natural products, and synthetic strategies often rely on such functionalized heterocyclic intermediates.[4][5]

Section 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye damage.[6]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Storage and Handling:

Conclusion

4-Iodo-2,2-dimethyl-tetrahydropyran is more than just a chemical entry in a catalog; it is a strategically designed building block for chemical innovation. Its combination of a medicinally relevant tetrahydropyran scaffold and a synthetically versatile iodo-substituent makes it an invaluable tool for researchers. Understanding its properties, synthesis, and reactivity allows scientists to leverage its full potential in the rational design of novel therapeutics and complex organic molecules.

References

-

Protheragen. 4-Iodo-2,2-dimethyl-tetrahydro-pyran. [Link]

-

Raysyn Pharmatech. This compound. [Link]

-

PubChem. This compound | C7H13IO | CID 86235482. [Link]

-

Panek, J. S., et al. (2009). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. [Link]

-

Paudel, Y. N., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

-

Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

PubChem. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159. [Link]

Sources

- 1. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 882687-80-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H13IO | CID 86235482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound - Protheragen [protheragen.ai]

- 9. 882687-80-1|4-Iodo-2,2-dimethyltetrahydro-2H-pyran|BLD Pharm [bldpharm.com]

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Abstract

The tetrahydropyran (THP) motif is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile scaffold in a multitude of bioactive molecules.[1] This guide delves into the untapped research potential of a specific, functionalized THP derivative: 4-Iodo-2,2-dimethyl-tetrahydro-pyran. The strategic placement of an iodine atom on the conformationally well-defined, gem-dimethylated THP ring presents a unique opportunity for synthetic diversification and novel drug design. We will explore its utility as a versatile building block in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, and as a valuable fragment in drug discovery campaigns. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both foundational insights and actionable experimental protocols to harness the synthetic power of this promising intermediate.

Introduction: The Strategic Value of the 4-Iodo-2,2-dimethyl-tetrahydropyran Scaffold

This compound, with the chemical formula C7H13IO, is a colorless liquid at room temperature.[2] The core of its synthetic utility lies in the confluence of three key structural features:

-

The Tetrahydropyran Ring: A privileged scaffold in drug discovery, the THP ring often serves as a bioisosteric replacement for cyclohexane.[1] Its ethereal oxygen can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets, while its saturated nature provides a three-dimensional architecture. The THP moiety generally imparts improved solubility and metabolic stability compared to its carbocyclic counterpart.

-

The C4-Iodo Substituent: The carbon-iodine bond is a versatile functional handle in organic synthesis. Iodine's excellent leaving group ability makes it ideal for nucleophilic substitution reactions. Furthermore, the C-I bond is highly reactive in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

-

The C2-gem-Dimethyl Group: This structural element introduces steric bulk and conformational rigidity to the tetrahydropyran ring. This can be advantageous in drug design by locking the molecule into a specific, biologically active conformation, potentially increasing selectivity and potency. However, this steric hindrance must be a key consideration in planning synthetic transformations.

This guide will illuminate three primary avenues of research for this compound, providing detailed experimental frameworks for each.

Research Area 1: Nucleophilic Substitution for the Synthesis of Novel Amines and Ethers

The electrophilic nature of the C4 carbon, activated by the electronegative iodine atom, makes this compound an excellent substrate for SN2 reactions. This provides a direct route to a variety of 4-substituted 2,2-dimethyl-tetrahydropyrans.

Synthesis of 4-Amino-2,2-dimethyl-tetrahydropyran Derivatives

The introduction of an amino group onto the THP scaffold is of significant interest, as the 4-aminotetrahydropyran motif is present in a number of approved drugs, including the kinase inhibitor Gilteritinib.

Rationale: Direct amination of this compound with a variety of primary and secondary amines can rapidly generate a library of novel compounds for biological screening. The choice of amine nucleophile will directly influence the pharmacological properties of the final product.

Experimental Protocol: General Procedure for Amination

| Parameter | Condition | Rationale |

| Substrates | This compound, Primary or Secondary Amine (2-3 equivalents) | An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HI byproduct. |

| Solvent | DMSO or DMF | A polar aprotic solvent is chosen to solvate the ionic intermediates and promote the SN2 reaction. |

| Base | K2CO3 or Cs2CO3 (2 equivalents) | A mild inorganic base is used to neutralize the HI formed during the reaction, preventing protonation of the amine nucleophile. |

| Temperature | 80-120 °C | Elevated temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a sealed tube, add this compound (1.0 mmol), the desired amine (2.0-3.0 mmol), and K2CO3 (2.0 mmol).

-

Add DMSO (5 mL) and seal the tube.

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Research Area 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp3)-I bond of this compound is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[3][4][5] Coupling this compound with various aryl or vinyl boronic acids or esters can introduce diverse substituents at the 4-position of the THP ring.

Rationale: This approach allows for the synthesis of compounds where the THP ring is directly attached to aromatic or olefinic systems. This is a common motif in pharmaceuticals and can be used to probe interactions with aromatic binding pockets in target proteins.

Experimental Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Substrates | This compound, Aryl/Vinyl Boronic Acid or Ester (1.2-1.5 equivalents) | A slight excess of the boronic acid derivative is used to ensure complete consumption of the iodo-THP. |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 (2-5 mol%) | These are common and effective palladium catalysts for Suzuki couplings. |

| Base | K2CO3, K3PO4, or Cs2CO3 (2-3 equivalents) | An aqueous base is required for the transmetalation step of the catalytic cycle. |

| Solvent | 1,4-Dioxane/H2O or Toluene/H2O (4:1) | A biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base. |

| Temperature | 80-100 °C | Heating is generally required to drive the catalytic cycle. |

| Reaction Time | 8-16 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a flask, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C for 12 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[6][7][8] This reaction is particularly valuable for introducing a linear, rigid alkyne linker into a molecule.

Rationale: Alkynes are versatile functional groups that can be further elaborated through various chemical transformations, such as click chemistry or reduction to alkenes or alkanes. Introducing an alkyne at the C4 position opens up a vast chemical space for further derivatization. While Sonogashira couplings of secondary alkyl halides can be challenging, recent advances in catalysis have made this transformation more accessible.[6][7]

Experimental Protocol: Sonogashira Coupling

| Parameter | Condition | Rationale |

| Substrates | This compound, Terminal Alkyne (1.5 equivalents) | An excess of the alkyne is used. |

| Catalyst | Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) | The classic palladium/copper co-catalytic system is often effective. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3 equivalents) | The amine base is crucial for the deprotonation of the terminal alkyne and for neutralizing the HI byproduct. |

| Solvent | THF or DMF | A polar aprotic solvent is used to dissolve the reactants. |

| Temperature | Room Temperature to 60 °C | The reaction is often run at mild temperatures. |

| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add degassed THF (10 mL) and TEA (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise.

-

Stir the reaction at room temperature for 18 hours.

-

Filter the reaction mixture through a pad of celite and concentrate.

-

Purify the crude product by column chromatography.

Heck Coupling for Vinylation

The Heck reaction provides an alternative method for the vinylation of this compound by coupling with an alkene.[9][10][11][12][13]

Rationale: This reaction allows for the introduction of a variety of substituted vinyl groups, which can serve as key intermediates for further functionalization or as important pharmacophores themselves.

Experimental Protocol: Heck Coupling

| Parameter | Condition | Rationale |

| Substrates | This compound, Alkene (e.g., n-butyl acrylate) (1.5 equivalents) | An excess of the alkene is used. |

| Catalyst | Pd(OAc)2 (5 mol%) with a phosphine ligand (e.g., P(o-tol)3, 10 mol%) | A palladium(II) precursor with a phosphine ligand is a common catalytic system. |

| Base | Triethylamine (TEA) or K2CO3 (2 equivalents) | A base is required to regenerate the active Pd(0) catalyst. |

| Solvent | Acetonitrile or DMF | A polar aprotic solvent is typically used. |

| Temperature | 80-120 °C | The Heck reaction often requires elevated temperatures. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a sealed tube, add this compound (1.0 mmol), Pd(OAc)2 (0.05 mmol), P(o-tol)3 (0.1 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add degassed acetonitrile (10 mL) and the alkene (1.5 mmol).

-

Seal the tube and heat to 100 °C for 16 hours.

-

Cool to room temperature, filter, and concentrate.

-

Purify the crude product by column chromatography.

Research Area 3: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[14][15][16] The 2,2-dimethyl-tetrahydropyran core of the title compound represents an attractive, three-dimensional fragment that can be used to build more complex and potent drug candidates.

Rationale: The 4-iodo-2,2-dimethyl-tetrahydropyran can be used to generate a library of diverse fragments by applying the substitution and cross-coupling reactions described above. This fragment library can then be screened against a variety of biological targets. The gem-dimethyl group provides a distinct substitution pattern and conformational rigidity that can be exploited to achieve high ligand efficiency. A recently designed fragment library for FBDD included tetrahydropyran scaffolds.[17]

Workflow for FBDD Library Synthesis and Screening

Conclusion

This compound is a synthetically versatile building block with significant, yet underexplored, potential in organic synthesis and medicinal chemistry. The strategic combination of a privileged tetrahydropyran scaffold, a reactive iodo-substituent, and a conformation-restricting gem-dimethyl group makes it an ideal starting point for the generation of novel and diverse chemical entities. The experimental protocols and research avenues outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this promising compound. By leveraging the reactions detailed herein, scientists can unlock new chemical space and accelerate the discovery of next-generation therapeutics and functional molecules.

References

-

A nicked reaction: The title reaction of terminal alkynes with non-activated secondary alkyl iodides and bromides was accomplished for the first time. This reaction provides a new and practical approach for the synthesis of substituted alkynes (see scheme; cod=cyclo-1,5-octadiene). PubMed. Available from: [Link]

-

Sonogashira coupling of alkyl halides. | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available from: [Link]

-

This fragment-based drug discovery library is designed to be sociable. Chemistry World. (2025-10-22). Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Tetrahydropyrans | 31 | Drug Discovery with Privileged Building Blocks. Taylor & Francis. Available from: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

-

Buchwald-Hartwig Chemistry. Macmillan Group. (2002-07-30). Available from: [Link]

-

The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available from: [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available from: [Link]

-

An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

-

Application of Bioisosteres in Drug Design. University of Washington. (2012-05-07). Available from: [Link]

-

Prestwick Drug-Fragment Library. Prestwick Chemical. Available from: [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Available from: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available from: [Link]

-

Heck reaction. Wikipedia. Available from: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20). Available from: [Link]

-

A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. NIH. Available from: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. (2016-03-10). Available from: [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central. Available from: [Link]

-

Heck Reaction. Chemistry LibreTexts. (2023-06-30). Available from: [Link]

-

Suzuki cross-coupling reaction. YouTube. (2020-02-14). Available from: [Link]

-

Alan E. Bilsland, Angelo Pugliese and Justin Bower. Royal Society of Chemistry. Available from: [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Available from: [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PubMed Central. Available from: [Link]

-

2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. NIH. (2022-12-16). Available from: [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]

-

A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. RSC Advances - RSC Publishing. (2024-07-16). Available from: [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available from: [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. (2025-05-04). Available from: [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]